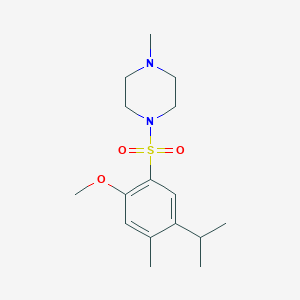

![molecular formula C13H20ClNO2 B275527 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)

2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly referred to as Clenbuterol, and it has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.

Mécanisme D'action

Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which are primarily located in the smooth muscle cells of the airways. This binding activates a signaling pathway that leads to relaxation of the smooth muscles, resulting in bronchodilation. Clenbuterol also has anabolic effects on skeletal muscle, which is thought to be due to its ability to increase protein synthesis and decrease protein degradation.

Biochemical and Physiological Effects:

Clenbuterol has a number of biochemical and physiological effects on the body. It increases heart rate and cardiac output, which can lead to increased blood pressure. It also stimulates glycogenolysis and lipolysis, which can result in increased blood glucose and free fatty acid levels. Clenbuterol has been shown to increase muscle mass and reduce body fat in animals, although its effects in humans are less clear.

Avantages Et Limitations Des Expériences En Laboratoire

Clenbuterol has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, there are also some limitations to its use. Clenbuterol has a relatively short half-life in the body, which can make it difficult to maintain steady-state concentrations. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Orientations Futures

There are a number of potential future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart. Another area of interest is its anabolic effects on skeletal muscle, and whether these effects can be harnessed for therapeutic purposes. Finally, there is also interest in developing more selective beta-2 adrenergic agonists that have fewer side effects than Clenbuterol.

Méthodes De Synthèse

The synthesis of Clenbuterol involves the reaction of 3-chloro-4-ethoxybenzylamine with 2-methyl-2-propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using chromatography techniques. The yield of Clenbuterol is typically around 70-80%.

Applications De Recherche Scientifique

Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to improve lung function in patients with asthma and 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol by relaxing the smooth muscles of the airways. Clenbuterol has also been investigated for its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart.

Propriétés

Formule moléculaire |

C13H20ClNO2 |

|---|---|

Poids moléculaire |

257.75 g/mol |

Nom IUPAC |

2-[(3-chloro-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol |

InChI |

InChI=1S/C13H20ClNO2/c1-4-17-12-6-5-10(7-11(12)14)8-15-13(2,3)9-16/h5-7,15-16H,4,8-9H2,1-3H3 |

Clé InChI |

UBQOWQXMWHBLFL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl |

SMILES canonique |

CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)

![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)

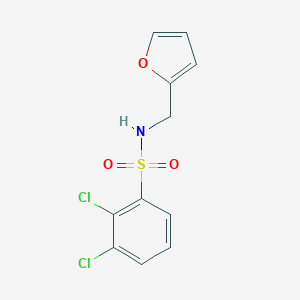

![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)

![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)

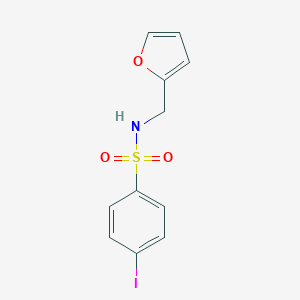

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)

![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)

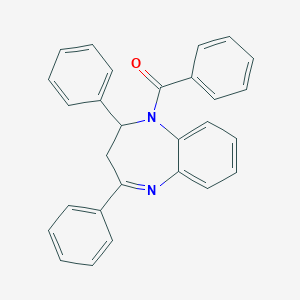

![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)